N-(2,4-difluorophenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide
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Description
N-(2,4-difluorophenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide is a useful research compound. Its molecular formula is C16H12F2N2O4S and its molecular weight is 366.3g/mol. The purity is usually 95%.
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Biological Activity
N-(2,4-difluorophenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
- Molecular Formula : C15H10F2N2O4S
- Molecular Weight : 352.31 g/mol
- CAS Number : [Not explicitly provided in the results]
Synthesis
The synthesis of the compound involves the reaction of 2,4-difluorophenyl derivatives with 1,1-dioxido-3-oxo-1,2-benzisothiazol derivatives. The synthetic pathway typically includes the use of solvents like DMF (N,N-Dimethylformamide) and catalysts such as triethylamine. The yield for such reactions can vary but is reported to be between 40% to 60% for similar compounds in the literature .
Antioxidant Activity
Recent studies have demonstrated that derivatives similar to this compound exhibit significant antioxidant properties. For instance, compounds with similar structures showed IC50 values for DPPH radical scavenging ranging from 0.165 mM to 0.191 mM, indicating strong radical scavenging activity compared to standard antioxidants like BHT (Butylated Hydroxytoluene) .
Cytotoxic Activity
Cytotoxicity assays against various cancer cell lines (e.g., LoVo and HCT-116) revealed that certain derivatives exhibited potent antiproliferative effects. For example:
Compound | Cell Line | Viability (%) |
---|---|---|
3a | LoVo | 23.5 ± 1.5 |
3f | HCT-116 | 22.7 ± 2.1 |
5a | LoVo | 26.8 ± 1.3 |
These results indicate that the most active derivatives significantly reduced cell viability, suggesting a potential for inducing apoptosis through modulation of apoptosis regulators such as Bax and Bcl-2 .
The mechanism underlying the biological activity of this compound likely involves:
- Inhibition of Enzymes : Similar compounds have been found to inhibit key enzymes involved in cancer metabolism and progression.
- Induction of Apoptosis : Studies indicated that these compounds could activate both intrinsic and extrinsic apoptosis pathways by upregulating initiator caspases (caspases -8 and -9) and executioner caspase -3 .
Case Studies
Several studies have highlighted the efficacy of benzisothiazole derivatives in treating various conditions:
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O4S/c17-10-5-6-13(12(18)9-10)19-15(21)7-8-20-16(22)11-3-1-2-4-14(11)25(20,23)24/h1-6,9H,7-8H2,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZSCUOCYUJWJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NC3=C(C=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.